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molecular formula C9H17NO2 B8439897 (Rac)-3-cyclobutylamino-2-methyl-propanoic acid methyl ester

(Rac)-3-cyclobutylamino-2-methyl-propanoic acid methyl ester

Cat. No. B8439897
M. Wt: 171.24 g/mol
InChI Key: FPTOBAXKBLUMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517873B2

Procedure details

A solution of 10.72 g (0.10 mole) of cyclobutylamine, 12.01 g (0.12 mole) of methyl methacrylate and 50 mL of methanol was heated at 90 degrees for 20 hours in a pressure bottle. After cooling the mixture was concentrated, then distilled under vacuum to give 13.77 g of (rac)-3-cyclobutylamino-2-methyl-propanoic acid methyl ester as colorless oil. b.p. 70-75 degrees at 0.5 mm Hg.
Quantity
10.72 g
Type
reactant
Reaction Step One
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:5])[CH2:4][CH2:3][CH2:2]1.[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8]>CO>[CH3:12][O:11][C:6](=[O:10])[CH:7]([CH3:9])[CH2:8][NH:5][CH:1]1[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
10.72 g
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
12.01 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C(CNC1CCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.77 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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